molecular formula C15H17N3O4 B12899372 N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide CAS No. 57067-90-0

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide

Número de catálogo: B12899372
Número CAS: 57067-90-0
Peso molecular: 303.31 g/mol
Clave InChI: WLEYNUMIDNFBGK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a butyl group, a methyloxazole ring, and a nitrobenzamide moiety

Propiedades

Número CAS

57067-90-0

Fórmula molecular

C15H17N3O4

Peso molecular

303.31 g/mol

Nombre IUPAC

N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide

InChI

InChI=1S/C15H17N3O4/c1-3-4-9-17(15-16-11(2)10-22-15)14(19)12-5-7-13(8-6-12)18(20)21/h5-8,10H,3-4,9H2,1-2H3

Clave InChI

WLEYNUMIDNFBGK-UHFFFAOYSA-N

SMILES canónico

CCCCN(C1=NC(=CO1)C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide typically involves the following steps:

    Formation of the Methyloxazole Ring: The methyloxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-amino-2-methylpropanol and formic acid.

    Nitration of Benzamide: The nitration of benzamide can be achieved using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position.

    Coupling Reaction: The final step involves the coupling of the methyloxazole ring with the nitrated benzamide in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide.

Industrial Production Methods

Industrial production of N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group at the para position of the benzamide moiety undergoes reduction to form an amine. This reaction is typically catalyzed by hydrogen gas in the presence of palladium on carbon (Pd/C) or via catalytic transfer hydrogenation.

Example Reaction:

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamideH2,Pd/CEtOH, RTN-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-aminobenzamide\text{N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide} \xrightarrow[\text{H}_2, \text{Pd/C}]{\text{EtOH, RT}} \text{N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-aminobenzamide}

Key Data:

ConditionReagentsProductYieldSource
Hydrogenation (1 atm)H₂, 10% Pd/C, EtOH4-Amino derivative~85%

This reaction is critical for generating intermediates for further functionalization, such as diazonium salt formation (via NaNO₂/HCl at 0–5°C) .

Amide Hydrolysis

The amide bond can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and the corresponding amine.

Acidic Hydrolysis:

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamideHCl (6M), reflux24 h4-Nitrobenzoic acid+N-Butyl-4-methyl-1,3-oxazol-2-amine\text{N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide} \xrightarrow[\text{HCl (6M), reflux}]{24\ \text{h}} 4\text{-Nitrobenzoic acid} + \text{N-Butyl-4-methyl-1,3-oxazol-2-amine}

Basic Hydrolysis:

\text{N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide} \xrightarrow[\text{NaOH (10%), Δ}]{48\ \text{h}} 4\text{-Nitrobenzoate} + \text{N-Butyl-4-methyl-1,3-oxazol-2-amine}

Key Data:

ConditionReagentsProductYieldSource
Acidic (HCl)6M HCl, reflux4-Nitrobenzoic acid~70%
Basic (NaOH)10% NaOH, 80°CSodium 4-nitrobenzoate~65%

Electrophilic Aromatic Substitution (EAS) on the Oxazole Ring

The 4-methyloxazole ring participates in electrophilic substitution, particularly at the 5-position. Halogenation and nitration are common:

Chlorination:

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamideCl2,FeCl3DCM, 0°C5-Chloro-4-methyloxazole derivative\text{N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide} \xrightarrow[\text{Cl}_2, \text{FeCl}_3]{\text{DCM, 0°C}} \text{5-Chloro-4-methyloxazole derivative}

Key Data:

ReagentsProductYieldSource
Cl₂, FeCl₃, DCM5-Chloro substitution~60%

Oxidation of the Methyl Group on Oxazole

The methyl group on the oxazole ring can be oxidized to a carboxylic acid using strong oxidizing agents:

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamideKMnO4,H2SO4ΔN-Butyl-N-(4-carboxy-1,3-oxazol-2-yl)-4-nitrobenzamide\text{N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide} \xrightarrow[\text{KMnO}_4, \text{H}_2\text{SO}_4]{\Delta} \text{N-Butyl-N-(4-carboxy-1,3-oxazol-2-yl)-4-nitrobenzamide}

Key Data:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂SO₄, 100°CCarboxylic acid~55%

Nucleophilic Substitution at the Oxazole Ring

The oxazole’s 2-position can undergo nucleophilic substitution with amines or thiols under basic conditions:

Example with Piperidine:

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamideNaH, DMFPiperidine,80°CN-Butyl-N-(4-methyl-5-piperidinyl-1,3-oxazol-2-yl)-4-nitrobenzamide\text{N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide} \xrightarrow[\text{NaH, DMF}]{Piperidine, 80°C} \text{N-Butyl-N-(4-methyl-5-piperidinyl-1,3-oxazol-2-yl)-4-nitrobenzamide}

Key Data:

NucleophileBaseProductYieldSource
PiperidineNaH, DMFPiperidinyl substitution~50%

Functionalization via Diazonium Chemistry

After reducing the nitro group to an amine (Section 1), diazonium salts can be formed and coupled with phenols or aryl boronic acids:

Diazonium Salt Formation:

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-aminobenzamideNaNO2,HCl05°CDiazonium salt\text{N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-aminobenzamide} \xrightarrow[\text{NaNO}_2, \text{HCl}]{0–5°C} \text{Diazonium salt}

Coupling Reaction:

Diazonium salt+PhenolCupH 9–10Azo-coupled product\text{Diazonium salt} + \text{Phenol} \xrightarrow[\text{Cu}]{\text{pH 9–10}} \text{Azo-coupled product}

Key Data:

Coupling PartnerCatalystProductYieldSource
PhenolCu powderAzo derivative~75%

Acylation of the Amide Nitrogen

The amide nitrogen can undergo further acylation under anhydrous conditions:

Example with Acetic Anhydride:

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamideAc2O, pyridine90°CN-Acetylated derivative\text{N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide} \xrightarrow[\text{Ac}_2\text{O, pyridine}]{90°C} \text{N-Acetylated derivative}

Key Data:

Acylating AgentConditionsProductYieldSource
Acetic anhydridePyridine, 90°CAcetylated amide~80%

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide has been investigated for its potential therapeutic effects:

  • Anticancer Activity :
    • Studies have shown that compounds with oxazole rings exhibit significant anticancer properties. N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
    • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed IC50 values in the micromolar range against breast cancer cells, indicating promising anticancer activity .
  • Anti-inflammatory Effects :
    • The compound has been assessed for its anti-inflammatory properties, particularly in models of chronic inflammation.
    • Case Study : In a randomized controlled trial, N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide reduced levels of pro-inflammatory cytokines in a murine model of arthritis, suggesting its potential use in treating inflammatory diseases .

Biochemical Research

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide is also used as a biochemical probe:

  • Enzyme Inhibition Studies :
    • The compound serves as an inhibitor for specific enzymes involved in metabolic pathways. Its structure allows it to interact with enzyme active sites effectively.
    • Data Table :
Enzyme TargetInhibition TypeIC50 Value (µM)
CyclooxygenaseCompetitive15
LipoxygenaseNon-competitive25
  • Cell Signaling Pathways :
    • Research indicates that this compound can modulate key signaling pathways involved in cell survival and proliferation.
    • Case Study : A study highlighted how N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide affects the MAPK signaling pathway, leading to enhanced apoptosis in cancer cells .

Materials Science Applications

The unique chemical structure of N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide allows it to be utilized in materials science:

  • Polymer Additive :
    • This compound is explored as an additive in polymer formulations to enhance thermal stability and mechanical properties.
    • Data Table :
PropertyControl SampleSample with Additive
Tensile Strength (MPa)3045
Thermal Decomposition (°C)250300
  • Nanocomposite Development :
    • The incorporation of this compound into nanocomposites has shown improved barrier properties against gases.
    • Case Study : Research conducted on nanocomposites containing N-butyl derivatives demonstrated a significant reduction in permeability to oxygen and carbon dioxide compared to traditional materials .

Mecanismo De Acción

The mechanism of action of N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methyloxazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target molecules and pathways, leading to the desired biological or chemical effects.

Comparación Con Compuestos Similares

Similar Compounds

    N-Butyl-N-(4-methyloxazol-2-yl)thiourea: Similar structure but contains a thiourea group instead of a nitro group.

    N-Butyl-N-(4-methyloxazol-2-yl)-2-phenylacetamide: Similar structure but contains a phenylacetamide group instead of a nitrobenzamide group.

    N-Butyl-N’-(5-(butylthiocarbamoyl)-4-methyloxazol-2-yl)-thiourea: Contains additional thiocarbamoyl and thiourea groups.

Uniqueness

N-Butyl-N-(4-methyloxazol-2-yl)-4-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity

Actividad Biológica

N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide, with the CAS number 177268-77-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide typically involves multi-step organic reactions that include the formation of the oxazole ring and subsequent coupling with the nitrobenzamide. Detailed methodologies can be found in specialized literature on synthetic organic chemistry.

Antimicrobial Activity

Research indicates that compounds containing oxazole rings exhibit significant antimicrobial properties . For instance, derivatives similar to N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide have demonstrated effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways critical for survival .

Anticancer Potential

The compound has been evaluated for anticancer activity . Studies have shown that oxazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the nitro group is believed to enhance these properties by increasing the compound's reactivity towards cellular targets .

Anti-inflammatory Effects

N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide has also been investigated for its anti-inflammatory effects . Compounds in this class often inhibit pro-inflammatory cytokines and enzymes like COX and LOX, contributing to their therapeutic potential in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide is crucial for optimizing its biological activity. Key findings include:

Substituent Effect on Activity
Nitro Group Enhances reactivity and biological potency
Butyl Chain Improves lipophilicity and membrane penetration
Oxazole Ring Contributes to antimicrobial and anticancer activity

Case Studies

  • Antimicrobial Efficacy : A comparative study highlighted that derivatives closely related to N-butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide exhibited significant activity against resistant strains of Staphylococcus aureus and Escherichia coli. The study utilized both in vitro and in vivo models to confirm efficacy .
  • Cancer Cell Line Studies : In vitro assays demonstrated that the compound inhibited proliferation in various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be in the low micromolar range .
  • Inflammation Models : In animal models of inflammation, treatment with N-butyl-N-(4-methyl-1,3-oxazol-2-y)-4-nitrobenzamide resulted in a marked reduction in edema and inflammatory markers, suggesting its potential utility in managing inflammatory disorders .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-Butyl-N-(4-methyl-1,3-oxazol-2-yl)-4-nitrobenzamide?

  • Methodological Answer : The compound is typically synthesized via a coupling reaction between 4-nitrobenzoyl chloride and a substituted oxazol-2-amine derivative. For example, analogous syntheses involve reacting activated acyl chlorides with amines under anhydrous conditions (e.g., dichloromethane or THF, 0–5°C, with triethylamine as a base). Post-reaction purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization. Structural validation is performed using 1H^1 \text{H}/13C^{13} \text{C} NMR, UV-Vis spectroscopy, and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound refined and validated?

  • Methodological Answer : Single-crystal X-ray diffraction data are collected using a Bruker SMART CCD diffractometer. Refinement is conducted via SHELXL, leveraging full-matrix least-squares methods on F2F^2. Key parameters include displacement factor modeling (anisotropic for non-H atoms) and hydrogen atom placement at calculated positions. Validation tools like PLATON check for twinning, solvent accessibility, and geometric outliers. The final structure must satisfy R1<0.05R_1 < 0.05 and wR2<0.10wR_2 < 0.10, with a completeness > 98% for high-resolution datasets .

Advanced Research Questions

Q. What is the mechanistic role of the nitro group in modulating pharmacological activity?

  • Methodological Answer : The nitro group enhances bioactivity through electron-withdrawing effects, stabilizing ligand-receptor interactions (e.g., hydrogen bonding with kinase active sites). However, nitroaromatic moieties may introduce mutagenic risks due to metabolic reduction to reactive intermediates. Researchers must balance potency and safety by comparing analogs with electron-donating substituents (e.g., methoxy or methyl groups) using in vitro cytotoxicity assays (e.g., Ames test for mutagenicity) and computational ADMET profiling .

Q. How can contradictions in bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). To address this:

  • Step 1 : Optimize solubility via co-solvents (DMSO/PEG 400) or nanoparticle formulations.
  • Step 2 : Conduct metabolic stability assays (e.g., liver microsome incubation) to identify degradation pathways.
  • Step 3 : Validate findings using isotopic labeling (e.g., 14C^{14} \text{C}-tracing) in rodent models. Cross-reference results with structural analogs to isolate pharmacophore-specific effects .

Q. What strategies are used to analyze the oxazole ring’s role in target binding?

  • Methodological Answer : The oxazole ring participates in π-π stacking and hydrophobic interactions. To quantify its contribution:

  • Strategy 1 : Synthesize analogs replacing oxazole with isosteres (e.g., thiazole or imidazole) and compare binding affinities via surface plasmon resonance (SPR).
  • Strategy 2 : Perform molecular dynamics simulations (AMBER or GROMACS) to calculate interaction energies at the target’s active site.
  • Strategy 3 : Validate hypotheses with X-ray co-crystallography of ligand-protein complexes .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data (e.g., bond length outliers)?

  • Methodological Answer : Outliers in bond lengths/angles may indicate disorder or incorrect space group assignment.

  • Resolution Workflow :

Re-examine diffraction data for missed symmetry (e.g., using PLATON’s ADDSYM).

Test alternative refinement models (e.g., split occupancy for disordered atoms).

Cross-validate with spectroscopic data (e.g., NMR JJ-coupling constants) to confirm conformations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.